N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Overview
Description
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including furan, piperidine, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling with the naphthalene derivative. The final step involves the formation of the oxazole ring through cyclization reactions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include furanones, amines, and substituted piperidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, piperidine, and oxazole rings, such as:
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
Uniqueness
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c29-25(26-17-22(23-9-6-14-30-23)28-12-4-1-5-13-28)21-16-24(31-27-21)20-11-10-18-7-2-3-8-19(18)15-20/h6,9-11,14-16,22H,1-5,7-8,12-13,17H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZOFQWVBOPTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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